molecular formula C12H12FNO4S B1621867 ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate CAS No. 849035-83-2

ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate

Cat. No. B1621867
M. Wt: 285.29 g/mol
InChI Key: KBJSJZNRAUFFSD-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate is a chemical compound with the molecular formula C12H12FNO4S . It is also known by other synonyms such as ETHYL 7-FLUORO-5-(METHYLSULFONYL)-1H-INDOLE-2-CARBOXYLATE and 1H-Indole-2-carboxylic acid, 7-fluoro-5-(methylsulfonyl)-, ethyl ester .


Molecular Structure Analysis

The molecular structure of this compound includes an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole ring is substituted at the 7-position with a fluorine atom and at the 5-position with a methylsulfonyl group. Additionally, the 2-position of the indole ring is substituted with a carboxylate group, which is esterified with an ethyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 285.29 and an exact mass of 285.04710720 . It has a melting point of 193-195°C (decomposition) . Computed properties include a XLogP3 of 1.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 4, a topological polar surface area of 84.6, a heavy atom count of 19, and a complexity of 447 .

Scientific Research Applications

  • Bioinspired Oxidation of Sulfides

    • Application : This research focuses on the oxidation of sulfides into their corresponding sulfoxides and sulfones, a process of great relevance in organic synthesis .
    • Method : The methodology involves using a catalyst perselenic acid generated in situ by the oxidation of selenium (IV) oxide in a diluted aqueous solution of hydrogen peroxide as the final oxidant .
    • Results : The proposed methodology was investigated using aryl alkyl sulfides, aryl vinyl sulfides, and dialkyl sulfides as substrates, evidencing a good applicability .
  • Visible-light-mediated Sulfonylation of Anilines

    • Application : This study describes the visible-light-mediated sulfonylation of aniline using sulfonyl fluoride as a modifiable and stable sulfonylation reagent .
    • Method : The sulfonylation of aniline is achieved using visible light and sulfonyl fluoride .
    • Results : A variety of substituted sulfonylanilines were synthesized under mild reaction conditions with moderate to good efficiency .
  • Design, Synthesis and Fungicidal Activity of Sulfonyl-containing Compounds

    • Application : Sulfonyl-containing compounds, which exhibit a broad spectrum of biological activities, play a vital role in medicines and agrochemicals .
    • Method : The research and development of sulfonyl derivatives involve the design and synthesis of these compounds .
    • Results : A series of thirty-eight 2-substituted phenyl-2-oxo compounds were developed .
  • Crystal Structure and Anti-Inflammatory Activity of Sulfonyl-Containing Compounds

    • Application : This research focuses on the crystal structure and anti-inflammatory activity of a sulfonyl-containing compound .
    • Method : The compound was synthesized according to the literature method . The molecular structure was determined using X-ray crystallography .
    • Results : The compound showed promising anti-inflammatory activity .
  • Continuous Bioinspired Oxidation of Sulfides

    • Application : This study describes a continuous and chemoselective oxidation of sulfides into their corresponding sulfoxides and sulfones .
    • Method : The reaction was carried out using SeO2 as the most atom-economical Se-based pre-catalyst, in a liquid–liquid biphasic system at room temperature .
    • Results : The scaled-up synthesis of (methylsulfonyl)benzene was demonstrated, leading to its gram-scale preparation .
  • Visible-Light-Mediated Sulfonylation of Anilines

    • Application : This research describes the visible-light-mediated sulfonylation of aniline using sulfonyl fluoride as a modifiable and stable sulfonylation reagent .
    • Method : The sulfonylation of aniline is achieved using visible light and sulfonyl fluoride .
    • Results : A variety of substituted sulfonylanilines were synthesized under mild reaction conditions with moderate to good efficiency .
  • Crystal Structure and Anti-Inflammatory Activity of Sulfonyl-Containing Compounds

    • Application : This research focuses on the crystal structure and anti-inflammatory activity of a sulfonyl-containing compound .
    • Method : The compound was synthesized according to the literature method . The molecular structure was determined using X-ray crystallography .
    • Results : The compound showed promising anti-inflammatory activity .
  • Continuous Bioinspired Oxidation of Sulfides

    • Application : This study describes a continuous and chemoselective oxidation of sulfides into their corresponding sulfoxides and sulfones .
    • Method : The reaction was carried out using SeO2 as the most atom-economical Se-based pre-catalyst, in a liquid–liquid biphasic system at room temperature .
    • Results : The scaled-up synthesis of (methylsulfonyl)benzene was also demonstrated, leading to its gram-scale preparation .
  • Visible-Light-Mediated Sulfonylation of Anilines

    • Application : This research describes the visible-light-mediated sulfonylation of aniline using sulfonyl fluoride as a modifiable and stable sulfonylation reagent .
    • Method : The sulfonylation of aniline is achieved using visible light and sulfonyl fluoride .
    • Results : A variety of substituted sulfonylanilines were synthesized under mild reaction conditions with moderate to good efficiency .

Safety And Hazards

The compound is classified under hazard class code 36/37/38, indicating that it may cause irritation to the eyes, respiratory system, and skin . Safety instructions include avoiding contact with the eyes and skin, and wearing suitable protective clothing, gloves, and eye/face protection .

properties

IUPAC Name

ethyl 7-fluoro-5-methylsulfonyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO4S/c1-3-18-12(15)10-5-7-4-8(19(2,16)17)6-9(13)11(7)14-10/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJSJZNRAUFFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382245
Record name Ethyl 7-fluoro-5-(methanesulfonyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate

CAS RN

849035-83-2
Record name Ethyl 7-fluoro-5-(methanesulfonyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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